

3-Bromo-4-methylbenzaldehyde structural formula and SMILES string

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Bromo-4-methylbenzaldehyde

Cat. No.: B184093

[Get Quote](#)

Technical Guide: 3-Bromo-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-4-methylbenzaldehyde** (also known as 3-Bromo-p-tolualdehyde), a key intermediate in the synthesis of various organic molecules. This document outlines its chemical structure, properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Structural Formula and SMILES String

The structural formula for **3-Bromo-4-methylbenzaldehyde** is presented below, illustrating a benzene ring substituted with a bromine atom, a methyl group, and an aldehyde group.

Structural Formula:

SMILES (Simplified Molecular-Input Line-Entry System) String: Cc1ccc(C=O)cc1Br[1] or CC1=C(C=C(C=C1)C=O)Br[2]

Physicochemical Data

The key quantitative data for **3-Bromo-4-methylbenzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	36276-24-1	[3]
Molecular Formula	C ₈ H ₇ BrO	[3]
Molecular Weight	199.04 g/mol	[2][3]
Appearance	White to Almost white powder to crystal	[1]
Melting Point	47-52 °C	[1][3]
Purity (Assay)	≥97%	[1][3]
InChI	1S/C8H7BrO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3	[2][3]
InChIKey	WTXXUAHMTVAQHW- UHFFFAOYSA-N	[2][3]

Experimental Protocol: Synthesis of 3-Bromo-4-methylbenzaldehyde

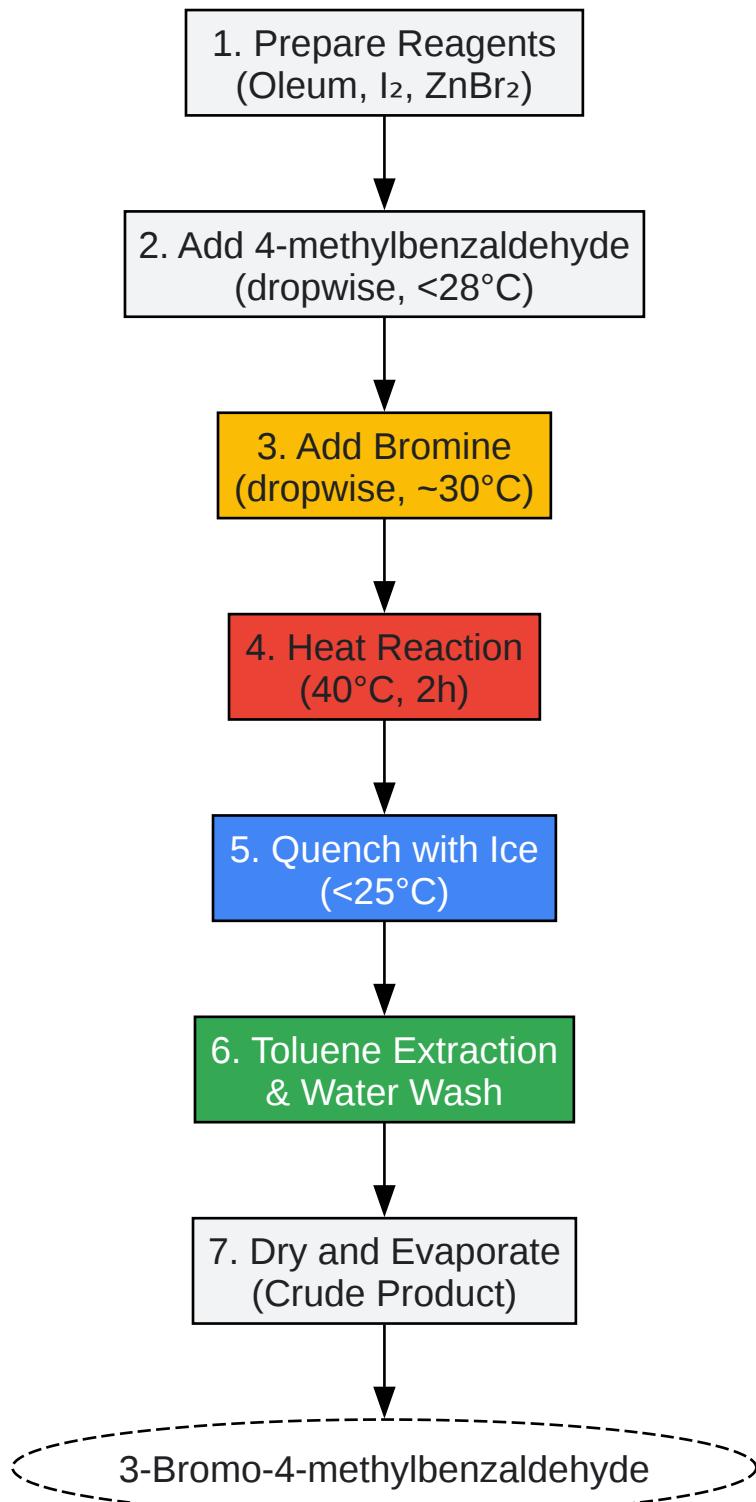
The following protocol describes a plausible method for the synthesis of **3-Bromo-4-methylbenzaldehyde** via electrophilic aromatic bromination of 4-methylbenzaldehyde (p-tolualdehyde). This procedure is adapted from a detailed methodology for a structurally analogous compound.

Materials and Equipment:

- 4-methylbenzaldehyde (p-tolualdehyde)
- Oleum (20%)
- Iodine
- Zinc Bromide (ZnBr₂)
- Bromine (Br₂)

- Toluene
- Sodium Sulfate (Na_2SO_4), anhydrous
- Deionized water
- Ice
- 500 mL four-necked flask with overhead stirrer, condenser, and thermometer pocket
- Dropping funnel
- Standard laboratory glassware for workup and extraction
- Rotary evaporator

Procedure:


- Reaction Setup: In a 500 mL four-necked flask equipped with an overhead stirrer, condenser, and thermometer, add 204 g of 20% Oleum.
- Catalyst Addition: To the oleum, add 0.27 g of iodine, followed by 0.68 g of zinc bromide while stirring under a nitrogen atmosphere. Continue stirring for 5 minutes to ensure a homogenous mixture.
- Substrate Addition: Cool the reaction mixture to below 28 °C. Slowly add 27.2 g (0.226 mol) of 4-methylbenzaldehyde dropwise over a period of 1 hour, maintaining the temperature of the reaction mixture.
- Bromination: After the addition of the substrate is complete, stir the mixture for an additional 15 minutes. Subsequently, add 40.6 g (13.0 mL, 0.254 mol) of bromine dropwise over a period of 3 hours. The temperature should be maintained at approximately 30 °C during the addition.
- Reaction Completion: Heat the reaction mass to 40 °C and maintain this temperature for 2 hours, monitoring the reaction progress by Gas Chromatography (GC) if possible.

- **Quenching:** Once the reaction is complete, cool the mixture to 10 °C and carefully quench the reaction by pouring it into 130 g of ice over a period of 2 hours, ensuring the temperature does not exceed 25 °C.
- **Workup and Extraction:**
 - Transfer the quenched mixture to a separatory funnel.
 - Extract the aqueous layer with two 100 mL portions of toluene.
 - Combine the organic layers and wash with three 100 mL portions of deionized water.
- **Drying and Isolation:** Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude **3-Bromo-4-methylbenzaldehyde** as a pale yellow product.
- **Purification (Optional):** The crude product can be further purified by recrystallization or column chromatography to achieve higher purity.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **3-Bromo-4-methylbenzaldehyde**.

Synthesis of 3-Bromo-4-methylbenzaldehyde

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **3-Bromo-4-methylbenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-4-methylbenzaldehyde | C8H7BrO | CID 816765 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- To cite this document: BenchChem. [3-Bromo-4-methylbenzaldehyde structural formula and SMILES string]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184093#3-bromo-4-methylbenzaldehyde-structural-formula-and-smiles-string>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com